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molecular formula C16H32N2Sn B115652 1-Methyl-5-(tributylstannyl)-1H-imidazole CAS No. 147716-03-8

1-Methyl-5-(tributylstannyl)-1H-imidazole

Cat. No. B115652
M. Wt: 371.1 g/mol
InChI Key: OGYWKJKAIAEDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897792B2

Procedure details

To a dehydrated tetrahydrofuran solution (10 mL) of 1-methylimidazole (1.6 mL, 18.8 mmol), there was added dropwise a mixture of n-BuLi (18 mL, 45 mmol) and TMEDA (6.7 mL, 44.6 mmol) at −20° C. under nitrogen atmosphere. After stirring for 30 minutes, the mixture was raised to room temperature and stirred for another hour. After again cooling to −20° C., a solution of n-Bu3SnCl (12.5 mL, 46.4 mmol) in tetrahydrofuran (10 mL) was added dropwise thereto, the mixture was raised to room temperature and stirred for 17 hours. The reaction was terminated with water (15 mL), and then extraction was performed twice with ethyl acetate (20 mL). The mixture was then purified by silica gel chromatography (ethyl acetate:methanol=96:4) to yield the title compound (2.2 g, 32%).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
n-Bu3SnCl
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Li]CCCC.CN(CCN(C)C)C.[Sn:20](Cl)([CH2:29][CH2:30][CH2:31][CH3:32])([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH2:23][CH3:24]>O1CCCC1>[CH3:1][N:2]1[C:6]([Sn:20]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:21][CH2:22][CH2:23][CH3:24])=[CH:5][N:4]=[CH:3]1

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.7 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Two
Name
n-Bu3SnCl
Quantity
12.5 mL
Type
reactant
Smiles
[Sn](CCCC)(CCCC)(CCCC)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another hour
TEMPERATURE
Type
TEMPERATURE
Details
After again cooling to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was raised to room temperature
STIRRING
Type
STIRRING
Details
stirred for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The reaction was terminated with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
The mixture was then purified by silica gel chromatography (ethyl acetate:methanol=96:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=NC=C1[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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